Desmethyl Iopamidol
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Overview
Description
Desmethyl Iopamidol is a derivative of Iopamidol, a non-ionic, water-soluble iodinated contrast agent widely used in medical imaging, particularly in X-ray and computed tomography (CT) scans. This compound retains the core structure of Iopamidol but lacks one methyl group, which can influence its chemical properties and interactions.
Mechanism of Action
Target of Action
Desmethyl Iopamidol, like its parent compound Iopamidol, is primarily used as a diagnostic imaging agent for angiography throughout the cardiovascular system . The primary targets of this compound are the tissues and structures that need to be visualized during these procedures.
Mode of Action
It is likely to function similarly to iopamidol, which works by increasing the contrast between the area under examination and the surrounding tissues during imaging procedures . This is achieved by the compound’s ability to absorb X-rays, thereby allowing for clearer visualization of the structures of interest.
Pharmacokinetics
Iopamidol is known to be rapidly and almost completely absorbed, distributed in the body, and eliminated unchanged by renal excretion
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effectiveness can be influenced by the patient’s hydration status and kidney function, as these can affect the compound’s distribution and elimination . Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desmethyl Iopamidol typically involves the iodination of 5-amino-1,3-benzenedicarboxylic acid with iodine monochloride in hydrochloric acid. This is followed by chlorination with thionyl chloride to form an acyl chloride intermediate. The intermediate is then reacted with (S)-2-acetoxypropanoyl chloride in N,N-dimethylacetamide. The resulting compound is amidated with an excess of 2-amino-1,3-propanediol, and the intermediate is finally hydrolyzed with sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, with optimizations to improve yield and reduce the use of hazardous reagents. Green chemistry approaches have been explored to minimize environmental impact, such as replacing thionyl chloride with less toxic alternatives .
Chemical Reactions Analysis
Types of Reactions: Desmethyl Iopamidol undergoes various chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form different iodinated derivatives.
Reduction: Reduction reactions can modify the iodine atoms or other functional groups.
Substitution: Substitution reactions can occur at the aromatic ring or the amide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but generally include various iodinated and non-iodinated derivatives .
Scientific Research Applications
Desmethyl Iopamidol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of iodinated contrast agents.
Biology: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Explored for its potential as a diagnostic imaging agent with modified properties compared to Iopamidol.
Industry: Used in the development of new imaging technologies and contrast agents.
Comparison with Similar Compounds
Iopamidol: The parent compound, widely used in medical imaging.
Iohexol: Another non-ionic iodinated contrast agent with similar applications.
Iomeprol: A similar compound used for diagnostic imaging.
Uniqueness: Desmethyl Iopamidol is unique due to the absence of one methyl group, which can affect its solubility, reactivity, and interaction with biological systems. This slight structural difference can lead to variations in its pharmacokinetics and imaging properties .
Properties
IUPAC Name |
1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20I3N3O8/c17-11-9(15(29)20-6(1-23)2-24)12(18)14(22-8(28)5-27)13(19)10(11)16(30)21-7(3-25)4-26/h6-7,23-27H,1-5H2,(H,20,29)(H,21,30)(H,22,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSXCZTZZDIVJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)CO)I)C(=O)NC(CO)CO)I)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20I3N3O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77868-41-8 |
Source
|
Record name | 1,3-Benzenedicarboxamide, 5-((2-hydroxyacetyl)amino)-N1,N3-bis(2-hydroxy-1-(hydroxymethyl)ethyl)-2,4,6-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077868418 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-((2-HYDROXYACETYL)AMINO)-N1,N3-BIS(2-HYDROXY-1-(HYDROXYMETHYL)ETHYL)-2,4,6-TRIIODO-1,3-BENZENEDICARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54K5BMM8OD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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